molecular formula C15H16N2O B1300945 Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 77960-15-7

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No. B1300945
CAS RN: 77960-15-7
M. Wt: 240.3 g/mol
InChI Key: FELGUJHGLNZYPV-UHFFFAOYSA-N
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Description

The compound of interest, Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, is a derivative of furan with potential biological activity. It is related to a class of compounds that have been studied for their presence in food and their synthesis for various applications, including their potential in biobased materials and pharmaceuticals.

Synthesis Analysis

The synthesis of furan derivatives has been explored in several studies. For instance, furfuryl-amine, a related compound, is formed from ribose through nitrogen atom transfer from amino acids, involving decarboxylation, isomerization, and hydrolysis processes . Another study describes the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a rigid diol, to create novel biobased furan polyesters . Additionally, an enantioselective synthesis of furan-2-yl amines and amino acids has been achieved through the reduction of O-benzyl furan-2-yl ketone oximes, which allows for control over the chirality of the resulting compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their reactivity and biological activity. The furan ring is a key structural motif that can be modified to produce various derivatives with different properties. For example, the introduction of an amino group to the furan ring, as seen in the compound of interest, can significantly alter its chemical behavior and interaction with biological systems .

Chemical Reactions Analysis

Furan derivatives undergo a range of chemical reactions. The reaction of furan-2(3H)-ones with binucleophiles, for example, leads to the formation of new bi- and tricyclic structures due to double intramolecular cyclodehydration . This demonstrates the reactivity of the furan ring and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The study on biobased furan polyesters reveals that the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polyesters . Furthermore, the biological activity of furan derivatives, such as cytotoxicity against cancer cell lines and antimicrobial activity, has been investigated, with some derivatives showing potent biological activity .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been synthesized and evaluated for biological activities. Notably, derivatives like (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate exhibit potent biological activity, including cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in cancer therapy and as an antimicrobial agent (Weerachai Phutdhawong et al., 2019).

Chemical Synthesis and Reactivity

Research has shown the compound's versatility in chemical synthesis, such as its involvement in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products, underscoring its utility in creating complex chemical structures (D. Craig et al., 2005). Additionally, the compound's derivatives have been used to synthesize amides and esters under microwave-assisted conditions, illustrating a novel method for creating furan-containing compounds with potential application in drug development and materials science (Ł. Janczewski et al., 2021).

Antimicrobial and Anticancer Applications

Several studies have focused on the synthesis and characterization of furan-2-ylmethyl derivatives for antimicrobial and anticancer activities. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have shown promising results in antimicrobial screening, suggesting potential for pharmaceutical applications (M. Arora et al., 2013). Furthermore, compounds like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized as potential anticancer agents targeting the epidemal growth factor receptor (EGFR), displaying potent anticancer activities against high-EGFR-expressed cancer cell lines, which indicates their potential as targeted cancer therapies (Lan Zhang et al., 2017).

Novel Synthetic Routes and Photophysical Properties

Research also includes novel synthetic routes for creating furan-2-yl amines and amino acids, contributing to the field of organic chemistry by providing new methods for synthesizing chiral amines and amino acids with potential applications in pharmaceuticals and materials science (A. Demir et al., 2003). Additionally, the synthesis of derivatives has been explored for their photophysical properties, aiming at applications like metal ion sensors, further expanding the compound's utility in analytical chemistry and sensor technology (Manoj Kumar et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGUJHGLNZYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

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